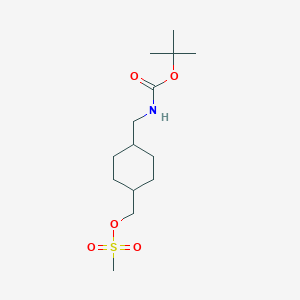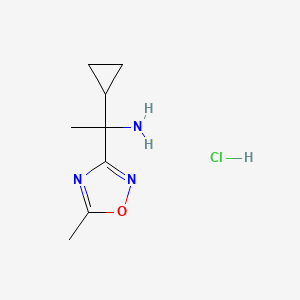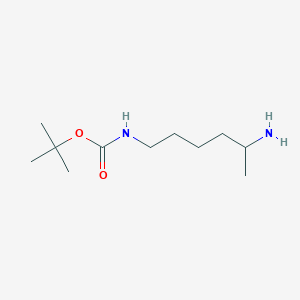
(4-Bromophenyl)triethylsilane
説明
(4-Bromophenyl)triethylsilane, also known as BPTES, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of glutaminase, which is an enzyme that plays a critical role in the metabolism of cancer cells.
科学的研究の応用
Synthesis of Polymers
- (4-Bromophenyl)triethylsilane has been used in the synthesis of polymeric organosilicon systems. For instance, its treatment with magnesium in tetrahydrofuran (THF) yielded poly[p-(ethoxymethylsilylene)phenylene], which demonstrated properties such as easy transformation of Si−OEt bonds into Si−Cl bonds, offering potential for various applications in polymer science (Ohshita et al., 1997).
Organic Synthesis and Protection Groups
- The compound has been involved in the development of novel safety-catch amine protection groups, highlighting its role in facilitating specific chemical reactions and protecting sensitive functional groups during complex organic syntheses (Surprenant & Lubell, 2006).
Materials for OLEDs
- Tetrahedral silicon-centered imidazolyl derivatives containing (4-Bromophenyl)triethylsilane have been synthesized and characterized for potential use in organic light-emitting diodes (OLEDs). These compounds displayed high thermal stability and fluorescence, making them promising candidates as blue emitters or hole blocking materials in OLEDs (Wang et al., 2010).
Reduction of Esters to Ethers
- An indium(III) bromide/triethylsilane catalytic system has been shown to efficiently reduce esters to produce unsymmetrical ethers, highlighting the versatility of (4-Bromophenyl)triethylsilane in chemical transformations (Sakai et al., 2008).
Peptide Synthesis
- The compound has been used in peptide synthesis, particularly as a scavenging agent for the removal of protecting groups, demonstrating its utility in bioorganic chemistry (Pearson et al., 1989).
特性
IUPAC Name |
(4-bromophenyl)-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSGIAQYGLJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3246809.png)




![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)

![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)

![2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B3246876.png)

![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)
